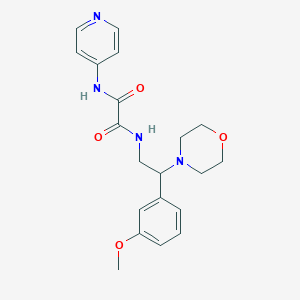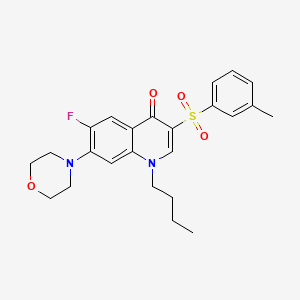
2-(3-Nitrophenoxy)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitrophenoxy)-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H11NO5 and its molecular weight is 273.244. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Rearrangements:
- Erickson and McKennon (2000) explored the Truce–Smiles rearrangement in phenylacetic acid esters, including those with nitrophenoxy substituents, revealing insights into pyridine substituted 2-benzofuranones synthesis (Erickson & McKennon, 2000).
Agricultural Applications:
- A study on plant growth-regulating substances, including various substituted phenylacetic acids, was conducted by Chamberlain and Wain (1971). They found that molecular shape influences the growth-regulating activity more than electron distribution, highlighting the role of phenylacetic acids in plant growth (Chamberlain & Wain, 1971).
Environmental Science and Pollution Studies:
- Kitagawa, Kimura, and Kamagata (2004) identified a gene cluster in Rhodococcus opacus SAO101 crucial for the degradation of nitrophenol, a compound structurally related to nitrophenoxy phenylacetic acid. This highlights the microbial pathways for detoxifying environmental contaminants (Kitagawa, Kimura, & Kamagata, 2004).
Biochemistry and Molecular Studies:
- Joniau, Grossberg, and Pressman (1971) investigated the binding preferences of anti-NIP antibody for the phenolate form of 3-nitro-4-hydroxy-5-iodophenylacetic acid, providing insights into antibody-hapten interactions and molecular binding dynamics (Joniau, Grossberg, & Pressman, 1971).
Analytical Chemistry and Sensing Technologies:
- Shah et al. (2017) developed an electrochemical sensing platform using gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, demonstrating the application of phenylacetic acid derivatives in sensing technology (Shah et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 2-(3-Nitrophenoxy)-2-phenylacetic acid is Penicillin G acylase . This enzyme is found in Escherichia coli , a common bacterium in the human gut. The role of Penicillin G acylase is to catalyze the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .
Mode of Action
It is likely that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
Given its interaction with penicillin g acylase, it may impact the metabolism of penicillin g and other similar antibiotics .
Result of Action
Given its potential interaction with Penicillin G acylase, it may affect the metabolism of certain antibiotics, potentially influencing their efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-nitrophenoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)13(10-5-2-1-3-6-10)20-12-8-4-7-11(9-12)15(18)19/h1-9,13H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFJBFOUJBZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
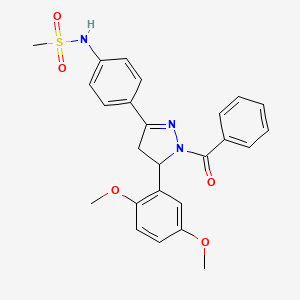
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535267.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)
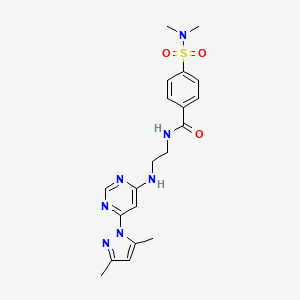
![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)
![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)
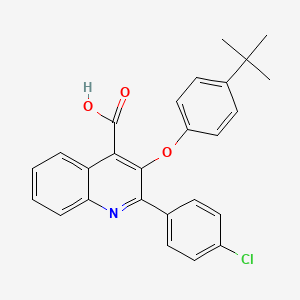
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)

